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Executive Summary

AZD1940 is a potent cannabinoid agonist with high affinity for both the CB1 and CB2 receptors.
Developed by AstraZeneca for the treatment of neuropathic pain, it was designed to be
peripherally selective, thereby avoiding the central nervous system (CNS) side effects
associated with cannabinoid receptor activation in the brain. Preclinical studies in animals
suggested good peripheral selectivity and analgesic efficacy. However, human clinical trials
revealed a disappointing lack of analgesic effect in various pain models, coupled with
unexpected, dose-dependent CNS-related adverse events. This guide provides a
comprehensive overview of the available technical data on the peripheral selectivity of
AZD1940, summarizing key quantitative data, detailing experimental protocols from published
studies, and visualizing relevant pathways and workflows.

In Vitro Pharmacology: Receptor Binding and

Functional Activity
AZD1940 is a high-affinity agonist for both human cannabinoid receptors, CB1 and CB2.[1]

Table 1: In Vitro Binding Affinity of AZD1940[1][2]
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Receptor Species Parameter Value
CB1 Human pKi 7.93
CB2 Human pKi 9.06

Experimental Protocol: Radioligand Binding Assay (General Methodology)

While the specific details of the binding assays for AZD1940 are not publicly available, a
general protocol for determining cannabinoid receptor binding affinity is as follows:

e Membrane Preparation: Membranes are prepared from cells stably expressing the human
CB1 or CB2 receptor (e.g., CHO-K1 or HEK293 cells).

« Radioligand: A radiolabeled cannabinoid agonist or antagonist (e.g., [3H]CP-55,940) is used.

o Assay Conditions: Membranes are incubated with the radioligand and varying concentrations
of the test compound (AZD1940).

o Separation: Bound and free radioligand are separated by rapid filtration.
o Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

o Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the
concentration of the test compound that inhibits 50% of the specific binding of the
radioligand) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Preclinical In Vivo Pharmacology: Evidence for
Peripheral Selectivity

Preclinical studies in rodents and non-human primates were crucial in establishing the initial
hypothesis of AZD1940's peripheral selectivity.

Low Brain Penetration

A key characteristic supporting the peripheral selectivity of AZD1940 is its limited ability to
cross the blood-brain barrier.
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Table 2: Brain Penetration of AZD1940(2]

Species Parameter Value

Brain-Plasma Partition
Rat o 0.04
Coefficient

Experimental Protocol: Brain-Plasma Partition Coefficient Determination (General
Methodology)

The brain-plasma partition coefficient (Kp) is a measure of the total concentration of a drug in
the brain relative to the total concentration in the plasma at steady state. A common method to
determine this is:

o Drug Administration: The compound is administered to animals (e.g., rats) until steady-state
concentrations are achieved. This can be done via continuous intravenous infusion.

o Sample Collection: At steady state, blood and brain tissue are collected.
o Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.

» Concentration Analysis: The concentration of the drug in plasma and brain homogenate is
determined using a suitable analytical method, such as liquid chromatography-tandem mass
spectrometry (LC-MS/MS).

» Calculation: The Kp is calculated as the ratio of the total brain concentration to the total
plasma concentration.

PET Imaging in Non-Human Primates

Positron Emission Tomography (PET) imaging with a radiolabeled version of AZD1940,
[11C]AZD1940, provided direct visual evidence of its low brain uptake.

Experimental Protocol: PET Imaging with [L1C]AZD1940
This protocol is based on the study by Schou et al. (2013):

e Radiolabeling: AZD1940 is radiolabeled with carbon-11.
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Animal Model: A cynomolgus monkey is used for the study.

Administration: [11C]AZD1940 is administered intravenously as a microdose.

PET Scanning: Dynamic PET scans of the brain are acquired.

Data Analysis: Time-activity curves are generated for different brain regions to quantify the
uptake and distribution of the radiotracer.

The study confirmed low brain uptake of [L11C]AZD1940 in the non-human primate.

Analgesic Efficacy in Animal Models of Pain

AZD1940 demonstrated analgesic effects in preclinical models of inflammatory and
neuropathic pain.[3][4] The analgesic action was shown to be mediated by peripheral CB1
receptors.[4] While specific protocols for these studies are not detailed in the publicly available
literature, they likely involved standard models such as:

o Inflammatory Pain: Carrageenan- or Complete Freund's Adjuvant (CFA)-induced paw
edema, with pain assessment using von Frey filaments (for mechanical allodynia) or the
Hargreaves test (for thermal hyperalgesia).

» Neuropathic Pain: Chronic constriction injury (CCI) or spinal nerve ligation (SNL) of the
sciatic nerve, with pain behaviors assessed as above.

Clinical Development: The Disconnect Between
Preclinical Promise and Human Reality

Despite the promising preclinical data, AZD1940 failed to demonstrate analgesic efficacy in
human clinical trials and produced unexpected CNS side effects.

Human Capsaicin-Induced Pain Model

A study in healthy volunteers using the capsaicin pain model did not show any significant
analgesic effect of AZD1940 compared to placebo.[5]

Table 3: Summary of the Capsaicin Pain Model Study[5]
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Parameter Details

) Randomized, double-blind, placebo-controlled,
Study Design
crossover study.

Participants 44 healthy male volunteers.

Single oral doses of AZD1940 (400 ug and 800
Treatment
ug) or placebo.

) Intradermal capsaicin injection to induce
Pain Model _ _ _
ongoing pain and hyperalgesia.

Pain intensity assessed on a visual analogue

Primary Outcome
scale (VAS).

No significant difference in pain scores between

AZD1940 and placebo. Dose-dependent, mild-
Key Findings to-moderate CNS-related (feeling "high" and

"sedated") and gastrointestinal adverse events

were observed.

Experimental Protocol: Human Capsaicin Pain Model[5]

o Participants: Healthy volunteers meeting specific inclusion and exclusion criteria.
e Drug Administration: Oral administration of AZD1940 or placebo.

e Capsaicin Administration: Intradermal injection of capsaicin into the forearm.

o Pain Assessment: Participants rate their pain intensity on a VAS at multiple time points.
Areas of mechanical and thermal hyperalgesia are also mapped.

o CNS Effects Assessment: Subjective CNS effects are measured using Visual Analogue
Mood Scales (VAMS).

Post-Operative Dental Pain Model

A clinical trial in patients undergoing third molar extraction also failed to show an analgesic
effect of AZD1940.[6]
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Table 4: Summary of the Dental Pain Model Study[6]

Parameter

Details

Study Design

Randomized, double-blind, placebo-controlled

study.

Participants

151 patients undergoing surgical removal of an

impacted lower third molar.

Treatment

Single oral dose of AZD1940 (800 pg),
naproxen (500 mg), or placebo administered

before surgery.

Primary Outcome

Pain intensity assessed on a VAS over 8 hours

post-surgery.

Key Findings

No significant difference in pain scores between
AZD1940 and placebo. Naproxen was
significantly more effective than placebo.
AZD1940 was associated with CNS effects
(postural dizziness, feeling "high" and

"sedated") and nausea.

Experimental Protocol: Post-Operative Dental Pain Model[6]

o Participants: Patients scheduled for third molar extraction.

e Drug Administration: Pre-operative oral administration of AZD1940, an active comparator

(naproxen), or placebo.

o Surgical Procedure: Standardized surgical removal of the impacted tooth.

o Pain Assessment: Patients rate their pain intensity on a VAS at regular intervals post-

operatively. Use of rescue medication is also recorded.

e Adverse Event Monitoring: All adverse events are recorded throughout the study.

Visualizing the Science of AZD1940
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Signaling Pathways
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Hypothesis:
Peripherally selective CB1/CB2 agonist will provide analgesia without CNS side effects.

Preclinical Evidence:
- High CB1/CB2 affinity
- Analgesia in animal models

- Low brain-plasma ratio

Clinical Testing:
- Human pain models
- Safety and tolerability studies

Outcome:
- Lack of analgesic efficacy
- Unexpected CNS side effects

Discontinuation of Development

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

+ 1. Radiolabeling of the cannabinoid receptor agonist AZD1940 with carbon-11 and PET
microdosing in non-human primate - PubMed [pubmed.ncbi.nim.nih.gov]

e 2.researchgate.net [researchgate.net]

« 3. Evaluation of the analgesic efficacy of AZD1940, a novel cannabinoid agonist, on post-
operative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1665937?utm_src=pdf-body-img
https://www.benchchem.com/product/b1665937?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/23352602/
https://pubmed.ncbi.nlm.nih.gov/23352602/
https://www.researchgate.net/publication/234156718_Evaluation_of_analgesic_efficacy_and_psychoactive_effects_of_AZD1940_a_novel_peripherally_acting_cannabinoid_agonist_in_human_capsaicin-induced_pain_and_hyperalgesia
https://pubmed.ncbi.nlm.nih.gov/29913883/
https://pubmed.ncbi.nlm.nih.gov/29913883/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

4. ClinicalTrials.gov [clinicaltrials.gov]

5. ClinicalTrials.gov [clinicaltrials.gov]

6. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [AZD1940: A Technical Guide to its Peripheral
Selectivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665937#azd1940-peripheral-selectivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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